Home > Products > Screening Compounds P39765 > 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole
2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole -

2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole

Catalog Number: EVT-5178282
CAS Number:
Molecular Formula: C24H29N3O2S
Molecular Weight: 423.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the benzoxazole core: This could be achieved using various synthetic strategies, such as condensation reactions of o-aminophenols with carboxylic acid derivatives. []
  • Coupling of the diazepane unit with the benzoxazole moiety: This step might involve forming an amide bond, likely through activation of a carboxylic acid derivative on the benzoxazole with a coupling reagent followed by reaction with the diazepane. []
Applications
  • Drug discovery: The compound could be screened for activity against various therapeutic targets, such as kinases [], chemokine receptors [], or the Hedgehog signaling pathway [].

Compound 1: 5-(2-((3-(1,4-diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5) []

Compound Description: This compound served as a lead compound in a study focusing on the development of selective CDK9 inhibitors. [] Researchers found that this compound displayed preferential binding to the “inward” conformation of CDK9, while adopting both “inward” and “outward” conformations in CDK2. [] This difference in binding conformation became a focal point for designing more selective CDK9 inhibitors. []

Relevance: Though not a direct structural analog, this compound highlights the importance of the 1,4-diazepane moiety present in 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole. [] The study's focus on conformational preferences within the ATP-binding site emphasizes the potential for subtle structural modifications to significantly impact target selectivity, a key consideration when analyzing related compounds. []

Compound 2: 6-methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene (43) []

Compound Description: This compound acted as a model compound in the same study aiming to develop selective CDK9 inhibitors. [] It was utilized to optimize a ring-closing metathesis (RCM) reaction, a crucial step in the synthesis of the targeted macrocyclic compounds. []

Relevance: This compound exemplifies the use of macrocyclic structures in drug design, a feature shared with 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole. [] Though their core structures differ, the focus on macrocycles highlights a common strategy for enhancing target selectivity and potentially improving pharmacological properties. []

Compound 3: 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (44) []

Compound Description: This compound represents another intermediate synthesized during the pursuit of selective CDK9 inhibitors. [] It emerged after modifications to overcome challenges encountered with the RCM reaction. []

Relevance: This compound shares a macrocyclic scaffold and a pyrimidine ring with 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole. [] Despite these similarities, its low activity against CDK2 and Aurora kinases emphasizes the importance of substituents in determining biological activity and highlights the need for specific structural features to achieve desired pharmacological profiles. []

Compound 4: 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79) []

Compound Description: Emerging from extensive structural modifications of compound 44, this compound achieved significant selectivity for CDK9 over CDK2 and Aurora kinases. [] Further profiling revealed tyrosine-protein kinase Lyn(h) as its only identified off-target. []

Relevance: Although structurally distinct from 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole, this compound underscores the impact of even minor structural alterations on target selectivity within the realm of kinase inhibitors. [] This highlights the intricate relationship between structure and activity and underscores the challenges inherent in designing potent and selective therapeutic agents. []

Compound 5: 1-methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (89) []

Compound Description: This compound represents an alternative macrocyclic pyrimidine system designed to potentially improve CDK9 inhibitory activity. [] Molecular docking studies suggested promising interactions with the target. []

Relevance: Although synthetic work for this compound remained incomplete at the time of publication, its structural similarity to 2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole, particularly the presence of a macrocycle and a pyrimidine core, signifies a potential shared chemical space for exploring CDK9 inhibition. []

Properties

Product Name

2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole

IUPAC Name

(2-cyclohexyl-1,3-benzoxazol-6-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C24H29N3O2S/c28-24(27-12-5-11-26(13-14-27)17-20-8-4-15-30-20)19-9-10-21-22(16-19)29-23(25-21)18-6-2-1-3-7-18/h4,8-10,15-16,18H,1-3,5-7,11-14,17H2

InChI Key

UDNQHCSFKSUUNU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)CC5=CC=CS5

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)CC5=CC=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.